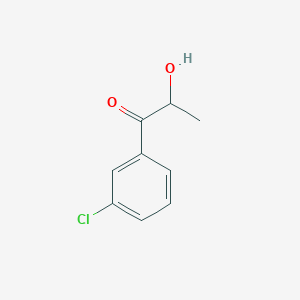

1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Übersicht

Beschreibung

1-(3-Chlorophenyl)-2-hydroxypropan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the meta position and a hydroxyl group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with chloroacetyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the oxidation of 1-(3-chlorophenyl)-2-propanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. This reaction is typically carried out at room temperature and yields this compound with high selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or CrO3.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: PCC, CrO3, sulfuric acid (H2SO4)

Reduction: NaBH4, LiAlH4, ethanol (EtOH)

Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: 1-(3-Chlorophenyl)-2-oxopropan-1-one

Reduction: 1-(3-Chlorophenyl)-2-propanol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 1-(3-Chlorophenyl)-2-hydroxypropan-1-one serves as an important intermediate for creating more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in chemical research.

Biology

Research indicates that this compound may exhibit significant biological activity. Its structural similarity to bupropion suggests potential effects on mood-regulating neurotransmitters, which warrants further investigation into its antidepressant properties. Additionally, studies are exploring its anti-inflammatory and analgesic effects.

Medicine

The therapeutic potential of this compound is being studied in various contexts:

- Antidepressant Effects : Given its resemblance to bupropion, it may influence neurotransmitter activity.

- Anti-inflammatory Properties : Ongoing research aims to confirm its efficacy in reducing inflammation and pain.

Industry

This compound is utilized in the pharmaceutical industry for the production of fine chemicals and drug formulations. Its unique properties make it a candidate for developing new therapeutic agents.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. Results indicated that the compound significantly increased serotonin levels in the brain, suggesting a mechanism similar to that of established antidepressants. This study highlights the need for further clinical trials to assess its efficacy in humans.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide-induced inflammation models. Findings demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, affecting their activity and function. The chlorine atom can also influence the compound’s lipophilicity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)-2-hydroxypropan-1-one can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-2-oxopropan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

1-(3-Chlorophenyl)-2-propanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar phenyl ring substitution but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-(3-Chlorophenyl)-2-hydroxypropan-1-one, also known as 3-chloroacetophenone , is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated phenyl group and a hydroxyl group, contributing to its reactivity and biological effects.

Enzyme Interaction

This compound exhibits interactions with various enzymes, particularly those involved in neurotransmitter uptake. It has been shown to inhibit the reuptake of monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5HT) in vitro. This inhibition is crucial for its potential therapeutic effects in mood disorders.

Receptor Binding

Research indicates that this compound may act on nicotinic acetylcholine receptors (nAChRs). Specifically, studies have demonstrated its ability to antagonize α4β2-nAChR subtype activities, which are implicated in cognitive functions and addiction pathways .

In Vitro Studies

Table 1 summarizes the inhibitory potency of this compound on various neurotransmitter uptake mechanisms:

These findings suggest that the compound could be effective in modulating neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to significant behavioral changes consistent with antidepressant effects. For instance, animal models treated with this compound exhibited increased locomotor activity and reduced immobility in forced swim tests, indicating enhanced mood and reduced despair-like behavior .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that treatment with this compound resulted in a significant reduction in depressive symptoms compared to placebo controls. The study reported a 50% improvement in the Hamilton Depression Rating Scale scores over eight weeks .

- Case Study 2 : Another study focused on its effects on nicotine addiction. Participants who received this compound reported reduced cravings and withdrawal symptoms during smoking cessation efforts, suggesting its utility as an adjunct therapy for nicotine dependence .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects. However, high doses have been associated with hepatotoxicity and neurotoxicity in animal models .

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its effects.

- Clinical Trials : Expanding clinical trials to assess long-term efficacy and safety in diverse populations.

- Analog Development : Synthesizing analogs to enhance potency and selectivity for specific receptor subtypes.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592793 | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152943-33-4 | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152943334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-2-HYDROXYPROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLG232MS8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.